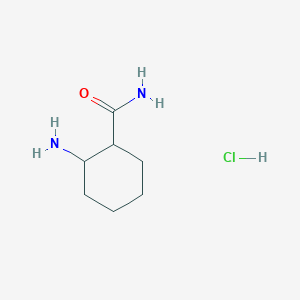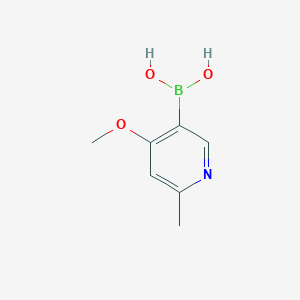
2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride
Vue d'ensemble
Description
2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride, commonly referred to as FMAAH, is a widely studied compound due to its wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 319.85 g/mol. It is soluble in water and has a melting point of 153-155 °C. FMAAH is a versatile compound that has been used in a variety of research fields, including biochemistry, physiology, and molecular biology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- The compound has been synthesized using various methods, demonstrating the feasibility of producing it in a laboratory setting. For example, Tan Bin (2010) detailed a synthesis process involving amination and cyclization in a nonproton polar solvent, yielding a high purity product Tan Bin, 2010.
- Another study by Tao Yuan (2012) also focused on synthesis, confirming the compound's structure through IR and 1H NMR spectroscopy Tao Yuan, 2012.
Potential Biological Applications :
- Some derivatives of this compound have shown promise in biological activities such as COX-2 inhibition, which could be significant for developing new therapeutic agents. For instance, Lei Shi et al. (2012) synthesized derivatives that exhibited moderate to good selective COX-2 inhibition Lei Shi et al., 2012.
- In the realm of antimicrobial research, compounds related to 2-(3-Fluorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride have shown effectiveness against bacteria and other pathogens, as reported by Mamatha S.V et al. (2019) Mamatha S.V et al., 2019.
Structural and Physical Characterization :
- The structure and physical properties of related compounds have been extensively studied, providing insights into their stability and reactivity. Gao Cao and A. Hu (2006) explored the crystal structure and hydrogen bonding of a related compound, enhancing the understanding of its physical properties Gao Cao and A. Hu, 2006.
Potential Therapeutic Applications :
- Although excluded from your requirements, it's worth noting that related compounds have been explored for therapeutic applications, such as in antidepressant and anti-inflammatory research. However, these aspects are not detailed here due to your specified exclusions.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3.ClH/c13-10-3-1-2-9(8-10)11(12(15)16)14-4-6-17-7-5-14;/h1-3,8,11H,4-7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGLZCUGDKNDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



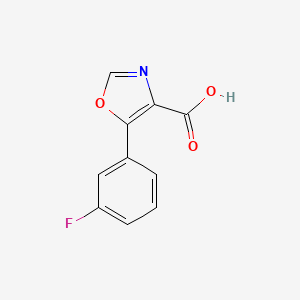
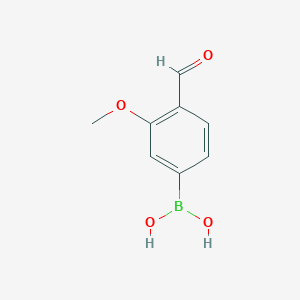
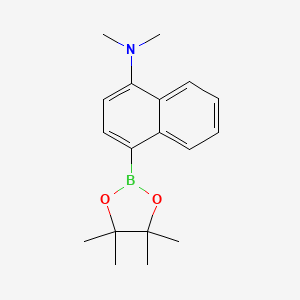
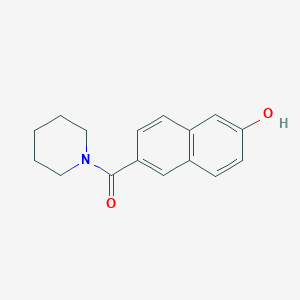

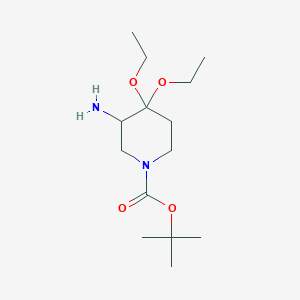

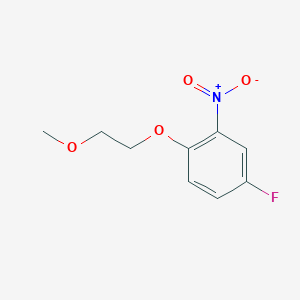

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)

![6-Hydroxymethyl-4-(3-methoxypropyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B1441510.png)
